3-Phenylpropyl 4-hydroxybenzoate
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Overview
Description
3-Phenylpropyl 4-hydroxybenzoate is an ester derived from 4-hydroxybenzoic acid and 3-phenylpropanol. This compound is part of the larger family of parabens, which are widely used as preservatives in cosmetic and pharmaceutical products due to their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-phenylpropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
4-Hydroxybenzoic acid+3-PhenylpropanolH2SO43-Phenylpropyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the ester into an alcohol.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid derivatives.
Reduction: Formation of 3-phenylpropanol.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
3-Phenylpropyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Explored for its potential use as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its preservative properties
Mechanism of Action
The antimicrobial activity of 3-phenylpropyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This mechanism is similar to other parabens, which target the cell membrane and inhibit microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
- Butyl 4-hydroxybenzoate (Butylparaben)
Uniqueness
3-Phenylpropyl 4-hydroxybenzoate is unique among parabens due to its longer alkyl chain, which enhances its lipophilicity and potentially increases its efficacy as a preservative. This compound also exhibits a broader spectrum of antimicrobial activity compared to shorter-chain parabens .
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-phenylpropyl 4-hydroxybenzoate |
InChI |
InChI=1S/C16H16O3/c17-15-10-8-14(9-11-15)16(18)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2 |
InChI Key |
MFLGDXPSNXUOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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